Cas no 102839-00-9 (2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity))

2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity) 化学的及び物理的性質

名前と識別子

-

- 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine](Terazosin Impurity)

- 2,2´-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] (Terazosin Impurity)

- 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]

- 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] (Terazosin Impurity)

- 2,2\'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]

- 2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine

- 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

- 2,2′-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine]

- Prazosin EP Impurity E

- Terazosin EP IMpurity E

- Doxazosin impurity H

- SR-01000538610-1

- SR-01000538610

- DOXAZOSIN MESILATE IMPURITY H [EP IMPURITY]

- PRAZOSIN HYDROCHLORIDE IMPURITY E [EP IMPURITY]

- Oprea1_697601

- 1,4-Bis-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

- TERAZOSIN HYDROCHLORIDE DIHYDRATE IMPURITY E [EP IMPURITY]

- (Terazosin Impurity)'

- 102839-00-9

- AMY192

- 4-Quinazolinamine, 2,2'-(1,4-piperazinediyl)bis(6,7-dimethoxy-

- AKOS001734181

- J-000815

- STK768256

- GNF-Pf-3195

- CHEMBL546591

- Q27279368

- 2,2'-piperazine-1,4-diylbis(6,7-dimethoxyquinazolin-4-amine)

- 2,2'-(Piperazin-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)

- XJWKWPCORQUMQI-UHFFFAOYSA-N

- 2-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-6,7-dimethoxy-4-quinazolinylamine #

- 2,2/'-(1,4-Piperazinediyl)bis[6,7-diMethoxy-4-quinazolinaMine]

- DTXSID50145536

- GZ7F9EWD85

- TCMDC-123865

- 2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] (Terazosin Impurity)

- UNII-GZ7F9EWD85

- 2,2'-(Piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)

- Doxazosin mesilate impurity H [EP]

- 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity)

-

- インチ: InChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30)

- InChIKey: XJWKWPCORQUMQI-UHFFFAOYSA-N

- ほほえんだ: COc1cc2c(cc1OC)nc(nc2N)N3CCN(CC3)c4nc5cc(c(cc5c(n4)N)OC)OC

計算された属性

- せいみつぶんしりょう: 492.22300

- どういたいしつりょう: 492.22335140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 12

- 重原子数: 36

- 回転可能化学結合数: 6

- 複雑さ: 658

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 147Ų

じっけんとくせい

- 密度みつど: 1.373±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 784.7±70.0 °C at 760 mmHg

- フラッシュポイント: 428.4±35.7 °C

- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),

- PSA: 148.46000

- LogP: 2.08860

- じょうきあつ: 0.0±2.7 mmHg at 25°C

2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity) セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000665 |

2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity) |

102839-00-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000665 |

102839-00-9 | ¥1556.7 | 2023-01-13 | ||||

| A2B Chem LLC | AE15758-20mg |

2,2'-(1,4-Piperazinediyl)bis[6,7-diMethoxy-4-quinazolinaMine] |

102839-00-9 | 20mg |

$337.00 | 2024-04-20 | ||

| TRC | P480620-10mg |

2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine](Terazosin Impurity) |

102839-00-9 | 10mg |

$ 228.00 | 2023-09-06 | ||

| Chemenu | CM456250-100mg |

2,2'-(1,4-Piperazinediyl)bis[6,7-diMethoxy-4-quinazolinaMine] |

102839-00-9 | 95%+ | 100mg |

$1516 | 2022-09-04 | |

| TRC | P480620-100mg |

2,2'-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine](Terazosin Impurity) |

102839-00-9 | 100mg |

$ 1722.00 | 2023-09-06 | ||

| Ambeed | A800807-1g |

2,2'-(Piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-aminE) |

102839-00-9 | 97% | 1g |

$1822.0 | 2024-08-02 |

2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity) 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity)に関する追加情報

Chemical Profile of CAS No 102839-00-9 and 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine (Terazosin Impurity)

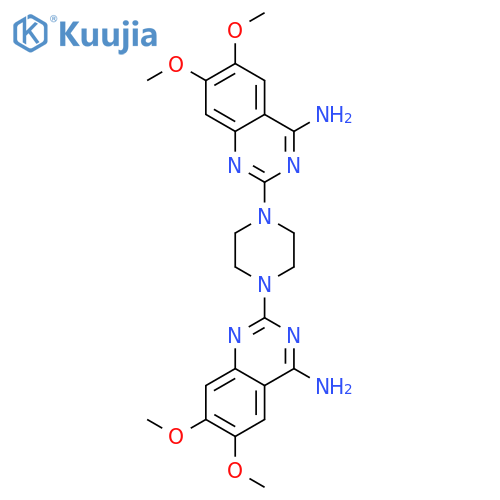

The compound with the registration number CAS No 102839-00-9 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry. Specifically, it is identified as 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine, commonly referred to as the Terazosin Impurity. This compound belongs to a class of molecules that exhibit complex structural and functional properties, making it a subject of extensive research in medicinal chemistry and drug development.

In recent years, the study of pharmaceutical impurities has become increasingly important due to their potential impact on the efficacy and safety of therapeutic agents. The Terazosin Impurity, as a derivative of 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine, has been the focus of several studies aimed at understanding its structural characteristics and potential applications. This impurity is particularly relevant in the context of developing treatments for conditions such as benign prostatic hyperplasia (BPH), where Terazosin itself is a well-known therapeutic agent.

The molecular structure of 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine features a piperazine bridge connecting two quinazoline units. This unique arrangement contributes to its distinct pharmacological properties. The presence of methoxy groups at the 6 and 7 positions enhances the solubility and metabolic stability of the compound, making it an interesting candidate for further chemical modifications and derivatization.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with high accuracy. Molecular modeling studies have shown that the Terazosin Impurity interacts with biological targets in a manner similar to its parent compound Terazosin. This similarity suggests that it may possess comparable pharmacological effects, although further experimental validation is necessary to confirm these hypotheses.

The synthesis of 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has allowed chemists to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to characterize the compound and monitor impurities.

One of the key areas of research involving this impurity is its potential role in drug metabolism and pharmacokinetics. Studies have indicated that impurities can influence how drugs are processed by the body, potentially affecting their therapeutic efficacy. Understanding these interactions is crucial for developing safer and more effective medications. The structural features of Terazosin Impurity make it an excellent model for studying such phenomena.

Moreover, the development of new drug formulations often requires the identification and control of impurities to ensure consistent quality and performance. The case of 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine highlights the importance of impurity profiling in pharmaceutical manufacturing. By thoroughly characterizing these compounds, researchers can develop strategies to minimize their presence in final products without compromising therapeutic benefits.

In conclusion, the compound identified as CAS No 102839-00-9 and named 2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine (Terazosin Impurity) represents a significant area of interest in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable subject for further research. As our understanding of drug metabolism and pharmacokinetics continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic solutions.

102839-00-9 (2,2'-(1,4-Piperazinediyl)bis6,7-dimethoxy-4-quinazolinamine(Terazosin Impurity)) 関連製品

- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)

- 2228498-00-6(1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine)

- 2171915-34-5(5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane)

- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)

- 142554-61-8(tert-butyl N-(2S)-1-azido-4-methylpentan-2-ylcarbamate)

- 342401-18-7(2,7-Dibutylnaphthalene)

- 1543235-65-9(3-(6-methoxypyridin-2-yl)-2-methylpropanoic acid)

- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)

- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)

- 1262727-73-0(Ethyl 4-(trifluoromethyl)benzenesulfonate)